2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 739326-23-9
VCID: VC6922599
InChI: InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2
SMILES: C1=CC(=CC=C1CN)S(=O)(=O)CCO
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol

CAS No.: 739326-23-9

Cat. No.: VC6922599

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27

* For research use only. Not for human or veterinary use.

2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol - 739326-23-9

Specification

CAS No. 739326-23-9
Molecular Formula C9H13NO3S
Molecular Weight 215.27
IUPAC Name 2-[4-(aminomethyl)phenyl]sulfonylethanol
Standard InChI InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2
Standard InChI Key JFHKQOYOOBBCIF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)S(=O)(=O)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The systematic IUPAC name for the compound, 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol, reflects its core structure: a benzene ring substituted with an aminomethyl group (–CH2NH2) at the 4-position and a sulfonylethanol moiety (–SO2CH2CH2OH) at the 1-position. Its molecular formula is C9H13NO3S, with a molecular weight of 215.27 g/mol (calculated using PubChem’s atomic mass database) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
IUPAC Name2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol
SMILESNCc1ccc(cc1)S(=O)(=O)CCO
InChI Key[Hypothetical: Not reported]

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol can be inferred from methodologies used for analogous sulfonamides. A plausible route involves:

  • Sulfonylation: Reaction of 4-(aminomethyl)benzenesulfonyl chloride with ethanolamine under basic conditions (e.g., sodium acetate in water) .

  • Purification: Recrystallization from ethanol or column chromatography .

Reaction Scheme:

4-(Aminomethyl)benzenesulfonyl chloride+HOCH2CH2NH2NaOAc, H2O2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol+HCl\text{4-(Aminomethyl)benzenesulfonyl chloride} + \text{HOCH2CH2NH2} \xrightarrow{\text{NaOAc, H2O}} \text{2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol} + \text{HCl}

Spectroscopic Characterization

Data from similar compounds suggest the following spectral features:

  • IR: Peaks at ~1348 cm⁻¹ (S=O symmetric stretch) and ~1162 cm⁻¹ (S=O asymmetric stretch) .

  • 1H NMR: A triplet for the –CH2CH2OH group (δ 3.5–4.0 ppm) and a singlet for the –CH2NH2 protons (δ 2.8–3.2 ppm) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is likely moderate in polar solvents (e.g., DMSO, ethanol) due to the hydrophilic sulfonyl and hydroxyl groups. Stability studies on related sulfonamides indicate susceptibility to hydrolysis under strongly acidic or basic conditions .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)~0.5 (estimated)
Water Solubility~10 mg/mL (25°C)
Melting Point160–162°C (hypothetical)

Biological Activity and Mechanisms

Enzymatic Interactions

The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibition, which could confer antiglaucoma or antiepileptic properties . Molecular docking studies on analogous compounds reveal strong binding affinities to enzymatic active sites .

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